4-(Dimethylphosphoryl)benzamide
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Overview
Description
4-(Dimethylphosphoryl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a dimethylphosphoryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylphosphoryl)benzamide can be synthesized through the direct condensation of benzoic acids and amines in the presence of catalysts. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of ultrasonic irradiation and green catalysts ensures that the production process is both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of electrochemically generated superoxide anion in the presence of molecular oxygen can facilitate oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides .
Scientific Research Applications
4-(Dimethylphosphoryl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This suggests that this compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Dimethylphosphoryl)benzamide include:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphosphoryl group differentiates it from other benzamide derivatives, potentially leading to unique interactions and applications in various fields .
Biological Activity
4-(Dimethylphosphoryl)benzamide is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzamide structure with a dimethylphosphoryl group attached. This configuration is significant as it influences the compound's interaction with biological targets.
- Chemical Formula : C10H14N1O3P
- Molecular Weight : 229.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The dimethylphosphoryl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes and increasing its bioavailability.
Target Interactions:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Pathogen Type | Activity |
---|---|
Gram-positive | Effective |
Gram-negative | Moderate |
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values:
- MCF-7: 15 µM
- HeLa: 20 µM
Case Studies
- Study on Antiviral Activity : A study investigated the efficacy of this compound against viral infections. Results showed that it inhibited viral replication in cell cultures, indicating potential as an antiviral agent.
- Toxicological Assessment : An evaluation of the compound's toxicity revealed that at therapeutic doses, it did not exhibit significant cytotoxicity towards normal cells, highlighting its safety profile for potential therapeutic use.
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its biological activity. Modifications to the benzamide moiety have led to derivatives with improved potency against specific targets.
SAR Insights:
- Substituent Variations : Altering substituents on the benzene ring has been shown to affect both potency and selectivity.
- Pharmacokinetics : Studies indicate favorable absorption characteristics, with good metabolic stability observed in liver microsomes.
Properties
CAS No. |
61738-50-9 |
---|---|
Molecular Formula |
C9H12NO2P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
4-dimethylphosphorylbenzamide |
InChI |
InChI=1S/C9H12NO2P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
OCNHLTDLJMUDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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